molecular formula C67H115N15O17 B063073 Trichovirin I IB CAS No. 167257-43-4

Trichovirin I IB

Cat. No. B063073
M. Wt: 1402.7 g/mol
InChI Key: ZLJDXWKMSSANHK-HMPCVODFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichovirin I IB is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It is a nucleoside analogue that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects. In

Scientific Research Applications

Trichovirin I IB has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antiviral, antitumor, and immunomodulatory properties. Trichovirin I IB has been shown to inhibit the replication of various viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus. It has also been found to exhibit cytotoxic effects on various tumor cell lines, including breast cancer and lung cancer. Furthermore, Trichovirin I IB has been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.

Mechanism Of Action

The mechanism of action of Trichovirin I IB involves the inhibition of viral replication and the induction of apoptosis in tumor cells. Trichovirin I IB is a nucleoside analogue that is incorporated into the viral or tumor DNA, leading to the inhibition of DNA synthesis and replication. This results in the inhibition of viral replication and the induction of apoptosis in tumor cells.

Biochemical And Physiological Effects

Trichovirin I IB has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including reverse transcriptase and DNA polymerase. Trichovirin I IB has also been found to increase the production of cytokines, including interferon and interleukin-2. Furthermore, Trichovirin I IB has been shown to enhance the activity of natural killer cells and induce apoptosis in tumor cells.
Advantages and Limitations for Laboratory Experiments:
Trichovirin I IB has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized using various methods. Trichovirin I IB has also been found to exhibit low toxicity in vitro, making it a suitable candidate for further research. However, there are also limitations to using Trichovirin I IB in laboratory experiments. It has been found to exhibit low solubility in water, which can limit its use in certain experiments. Furthermore, Trichovirin I IB has not been extensively studied in vivo, and its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for research on Trichovirin I IB. One area of research could focus on the development of more efficient synthesis methods for Trichovirin I IB. Another area of research could focus on the in vivo safety and efficacy of Trichovirin I IB. Furthermore, research could be conducted to investigate the potential applications of Trichovirin I IB in other fields, including agriculture and veterinary medicine.
Conclusion:
Trichovirin I IB is a nucleoside analogue that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It has been found to exhibit antiviral, antitumor, and immunomodulatory properties and has been extensively studied for its biochemical and physiological effects. Trichovirin I IB has several advantages for laboratory experiments, but there are also limitations to its use. Future research on Trichovirin I IB could focus on the development of more efficient synthesis methods, the in vivo safety and efficacy of the compound, and its potential applications in other fields.

Synthesis Methods

Trichovirin I IB can be synthesized using various methods, including chemical synthesis and fermentation. Chemical synthesis involves the creation of the compound through a series of chemical reactions, whereas fermentation involves the use of microorganisms to produce the compound. The chemical synthesis of Trichovirin I IB involves the use of various reagents and solvents, including ethyl acetoacetate, acetic anhydride, and triethylamine. The process involves the formation of a cyclonucleoside intermediate, which is then converted into Trichovirin I IB.

properties

CAS RN

167257-43-4

Product Name

Trichovirin I IB

Molecular Formula

C67H115N15O17

Molecular Weight

1402.7 g/mol

IUPAC Name

(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]-N-[(2S)-1-[[1-[(2S)-2-[[(2S)-3-hydroxy-1-[[(2S)-1-[[1-[(2S)-2-[[1-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide

InChI

InChI=1S/C67H115N15O17/c1-35(2)29-40(33-83)69-54(91)45-23-20-26-80(45)60(97)66(16,17)77-53(90)42(31-37(5)6)72-59(96)64(12,13)78-56(93)47-25-22-28-82(47)62(99)67(18,19)79-57(94)49(38(7)8)74-51(88)44(34-84)71-55(92)46-24-21-27-81(46)61(98)65(14,15)76-52(89)41(30-36(3)4)70-50(87)43(32-48(68)86)73-58(95)63(10,11)75-39(9)85/h35-38,40-47,49,83-84H,20-34H2,1-19H3,(H2,68,86)(H,69,91)(H,70,87)(H,71,92)(H,72,96)(H,73,95)(H,74,88)(H,75,85)(H,76,89)(H,77,90)(H,78,93)(H,79,94)/t40-,41-,42-,43-,44-,45-,46-,47-,49-/m0/s1

InChI Key

ZLJDXWKMSSANHK-HMPCVODFSA-N

Isomeric SMILES

CC(C)C[C@@H](CO)NC(=O)[C@@H]1CCCN1C(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)[C@@H]2CCCN2C(=O)C(C)(C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)C(C)(C)NC(=O)C

SMILES

CC(C)CC(CO)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)(C)NC(=O)C

Canonical SMILES

CC(C)CC(CO)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)(C)NC(=O)C

Other CAS RN

137042-20-7

sequence

XNLXPSVXPXLXPL

synonyms

(2S)-2-[(2-acetamido-2-methyl-propanoyl)amino]-N-[(1S)-1-[[1-[(2S)-2-[ [(1S)-2-hydroxy-1-[[(1S)-1-[[1-[(2S)-2-[2-[[(1S)-1-[[1-[(2S)-2-[[(2S)- 1-hydroxy-4-methyl-pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-o xo-propan-2-yl]carbamoyl]-3-methyl-bu

Origin of Product

United States

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